molecular formula C3H6FNO3S B6239232 3-hydroxyazetidine-1-sulfonyl fluoride CAS No. 2708181-89-7

3-hydroxyazetidine-1-sulfonyl fluoride

Cat. No.: B6239232
CAS No.: 2708181-89-7
M. Wt: 155.1
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Description

3-Hydroxyazetidine-1-sulfonyl fluoride is a chemical compound with the molecular formula C3H6FNO3S and a monoisotopic mass of 155.00525 Da . Its structure is based on an azetidine ring, a four-membered saturated heterocycle containing nitrogen, which is a scaffold of significant interest in medicinal chemistry due to its constrained geometry and role as a bioisostere . The compound is functionalized with both a hydroxy group and a sulfonyl fluoride group on the ring nitrogen. Sulfonyl fluoride groups are increasingly valuable in chemical biology and drug discovery for their role in SuFEx (Sulfur Fluoride Exchange) click chemistry, where they act as efficient probes for covalently targeting serine, threonine, and tyrosine residues in proteins. Researchers may explore this compound as a key synthetic intermediate or building block for the development of covalent enzyme inhibitors and biological probes. Furthermore, 3-hydroxyazetidine derivatives are recognized as important precursors in the synthesis of various pharmacologically active molecules, including oral carbapenem antibiotics and other therapeutic agents . This product is intended for research and development purposes in a laboratory setting. It is not for diagnostic, therapeutic, or personal use.

Properties

CAS No.

2708181-89-7

Molecular Formula

C3H6FNO3S

Molecular Weight

155.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Hydroxyazetidine-1-sulfonyl fluoride can be synthesized through several methods. One common approach involves the reaction of sulfonyl chlorides with fluoride sources under mild conditions. For instance, a one-pot synthesis can be achieved by reacting sulfonates or sulfonic acids with fluoride sources such as potassium fluoride (KF) or potassium bifluoride (KHF2) in the presence of a phase transfer catalyst . Another method involves the use of fluorosulfonylation reactions, where fluorosulfonyl radicals are generated and reacted with suitable precursors .

Industrial Production Methods

Industrial production of sulfonyl fluorides, including 3-hydroxyazetidine-1-sulfonyl fluoride, often involves scalable and efficient processes. These methods typically utilize readily available starting materials and mild reaction conditions to ensure high yields and purity. For example, the use of sulfuryl fluoride gas (SO2F2) as a fluorosulfonylating reagent has been widely adopted in industrial settings due to its efficiency and ease of handling .

Scientific Research Applications

Chemical Properties and Reactivity

3-Hydroxyazetidine-1-sulfonyl fluoride features a sulfonyl fluoride group, which imparts electrophilic characteristics that allow it to interact with nucleophilic sites on proteins. This property makes it a valuable tool for studying protein interactions and enzyme mechanisms. The compound can covalently modify specific amino acid residues such as serine, cysteine, threonine, tyrosine, lysine, and histidine, leading to irreversible inhibition or modulation of enzyme activity .

Protein Modification

The ability of 3-hydroxyazetidine-1-sulfonyl fluoride to covalently modify proteins has made it a "privileged warhead" in chemical biology. Researchers utilize this compound to probe enzyme binding sites and study protein functions. Its electrophilicity allows for stable covalent bond formation with nucleophilic residues, facilitating detailed investigations into enzyme mechanisms and interactions .

Drug Discovery

In drug discovery, sulfonyl fluorides are recognized for their potential in developing selective inhibitors for various enzymes. For instance, studies have shown that these compounds can effectively inhibit serine hydrolases by modifying serine residues within their active sites. This specificity is critical for identifying potential drug targets and understanding the mechanisms of action for new therapeutic agents .

Case Study 1: Enzyme Inhibition

Research has demonstrated that sulfonyl fluorides can inhibit fatty acid amide hydrolase (FAAH), an enzyme involved in the metabolism of endocannabinoids. In vitro studies indicated that 3-hydroxyazetidine-1-sulfonyl fluoride exhibited selective inhibition of FAAH over other serine hydrolases, highlighting its potential as a therapeutic agent for conditions related to endocannabinoid signaling .

Case Study 2: Fragment-Based Drug Discovery

The unique reactivity of sulfonyl fluorides has been leveraged in fragment-based drug discovery approaches. By labeling nucleophilic residues on target proteins, researchers can identify weak binding fragments that may serve as starting points for drug development. This method allows for the rapid generation of libraries of compounds that can be screened against various protein targets .

Comparison with Related Compounds

Compound NameKey FeaturesApplications
3-Hydroxyazetidine-1-sulfonyl fluorideElectrophilic nature; modifies nucleophilic residuesProtein modification; drug discovery
Hexadecyl sulfonylfluoridePotent FAAH inhibitor; selective for serine hydrolasesTherapeutic applications in pain management
3-Carboxybenzenesulfonyl fluorideUsed in labeling nucleophilic residuesFragment-based screening in drug discovery

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key distinctions between 3-hydroxyazetidine-1-sulfonyl fluoride and structurally or functionally related compounds:

Compound Core Structure Functional Group Reactivity Applications Reference
3-Hydroxyazetidine-1-sulfonyl fluoride Azetidine Sulfonyl fluoride High (electrophilic, covalent) Covalent inhibitors, chemical probes
Pyridazin-3-yl methanesulfonate (7a) Pyridazinone Sulfonate ester Moderate (hydrolysis-prone) Pharmaceutical intermediates
SC-558 analogs (e.g., 1a-f) Quinazoline Sulfonamide Low (stable, non-covalent) COX-2 inhibition

Key Comparisons:

  • Reactivity Profile: Sulfonyl Fluoride (Target Compound): Exhibits selective, tunable reactivity with biological nucleophiles, enabling covalent bond formation without excessive off-target effects. This contrasts with sulfonate esters (e.g., compound 7a), which are more hydrolysis-prone and often serve as leaving groups in synthetic routes . Sulfonamides (e.g., SC-558 analogs): These lack electrophilic reactivity, relying on non-covalent interactions for target inhibition (e.g., COX-2). Their stability under physiological conditions makes them suitable for long-term therapeutic use but limits applications in covalent targeting .
  • Structural Influences: The strained azetidine ring in the target compound likely enhances reactivity compared to larger heterocycles (e.g., pyridazinone in 7a or quinazoline in SC-558 analogs). The hydroxyl group in the target compound may improve aqueous solubility compared to non-polar substituents (e.g., methyl or halogens in SC-558 analogs), though this requires experimental validation.
  • Applications: Covalent Probes: The sulfonyl fluoride group positions the target compound for use in activity-based protein profiling (ABPP) or targeted covalent inhibitor design, whereas sulfonamides and sulfonate esters are typically employed in non-covalent therapeutics or synthetic intermediates .

Research Findings and Limitations

  • Synthetic Feasibility: Evidence from sulfonate ester synthesis (e.g., 7a) suggests that sulfonyl fluorides could be prepared via analogous routes, substituting sulfonyl chlorides with fluorides.
  • Biological Data Gaps: While SC-558 analogs demonstrate COX-2 inhibition, the target compound’s biological activity remains uncharacterized in the provided evidence.

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